molecular formula C21H26N2O5 B2831830 N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide CAS No. 1396714-19-4

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide

Cat. No.: B2831830
CAS No.: 1396714-19-4
M. Wt: 386.448
InChI Key: XRESCQFPDYDMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide typically involves the reaction of 2-ethoxyaniline with 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine in the presence of oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired oxalamide product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-hydroxyphenyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
  • N1-(2-ethoxyphenyl)-N2-(2-hydroxy-3-(4-methylphenyl)-2-methylpropyl)oxalamide

Uniqueness

N-(2-ethoxyphenyl)-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]ethanediamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for studying specific chemical and biological properties .

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c1-4-28-18-8-6-5-7-17(18)23-20(25)19(24)22-14-21(2,26)13-15-9-11-16(27-3)12-10-15/h5-12,26H,4,13-14H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRESCQFPDYDMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)(CC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.